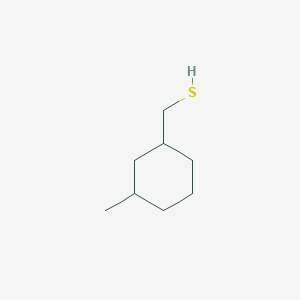
(3-Methylcyclohexyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylcyclohexyl)methanethiol is an organic compound with the molecular formula C8H16S. It is a thiol, which means it contains a sulfhydryl (-SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methylcyclohexyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of (3-Methylcyclohexyl)methanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants, such as (3-Methylcyclohexyl)methanol and hydrogen sulfide, into the reactor. The reaction is catalyzed by a suitable catalyst, and the product is continuously removed and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohexyl)methanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form (3-Methylcyclohexyl)methanedisulfide.
Reduction: Thiols can be reduced to form the corresponding hydrocarbons. this reaction is less common for this compound.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the -SH group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2). The reaction typically occurs under mild conditions, such as room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used, but this reaction is less common.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.
Major Products
Oxidation: (3-Methylcyclohexyl)methanedisulfide
Reduction: (3-Methylcyclohexyl)methane (less common)
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
(3-Methylcyclohexyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound is used in studies related to enzyme function and protein structure.
Medicine: Research on thiols, including this compound, has implications for understanding diseases related to oxidative stress and sulfur metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3-Methylcyclohexyl)methanethiol involves its interaction with various molecular targets. The sulfhydryl group (-SH) can form covalent bonds with metal ions and other electrophiles, leading to the formation of stable complexes. This property is exploited in various chemical reactions and industrial processes. Additionally, the thiol group can undergo redox reactions, playing a role in maintaining the redox balance in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a similar structure but without the cyclohexyl group.
Ethanethiol (C2H5SH): Another simple thiol with a slightly longer carbon chain.
(3-Methylcyclohexyl)methanol (C8H16O): The alcohol analog of (3-Methylcyclohexyl)methanethiol.
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts different chemical and physical properties compared to simpler thiols like methanethiol and ethanethiol. The cyclohexyl group increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
(3-methylcyclohexyl)methanethiol |
InChI |
InChI=1S/C8H16S/c1-7-3-2-4-8(5-7)6-9/h7-9H,2-6H2,1H3 |
InChI Key |
GODHBHZBEPNAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


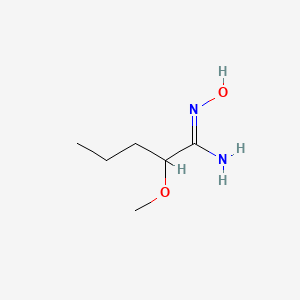
amine](/img/structure/B13311698.png)

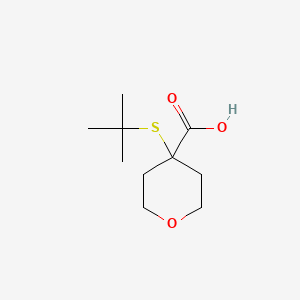
![3-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13311719.png)

![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)


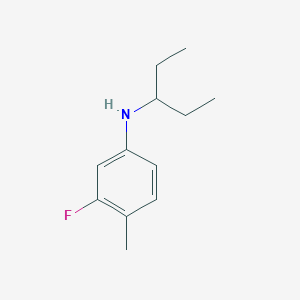
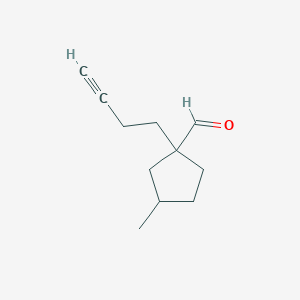
![3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)
![2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13311759.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13311762.png)
